1-(4-Methoxybenzoyl)piperidin-4-one

Catalog No.
S807027
CAS No.
91586-26-4
M.F
C13H15NO3
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzoyl)piperidin-4-one

CAS Number

91586-26-4

Product Name

1-(4-Methoxybenzoyl)piperidin-4-one

IUPAC Name

1-(4-methoxybenzoyl)piperidin-4-one

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3

InChI Key

VPFHRKGREARMOF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2

1-(4-Methoxybenzoyl)piperidin-4-one is an N-protected heterocyclic building block extensively utilized in the synthesis of complex spirocycles, piperidine-based APIs, and advanced pharmaceutical intermediates. Featuring a piperidin-4-one core protected by a 4-methoxybenzoyl (p-anisoyl) group, this compound offers distinct physicochemical advantages over standard aliphatic or carbamate-protected analogs [1]. The p-anisoyl moiety not only serves as a robust protecting group orthogonal to standard acidic and reductive conditions but also imparts a strong UV chromophore, facilitating precise reaction monitoring and high-throughput purification workflows [2]. Consequently, it is a preferred starting material for industrial-scale synthetic routes requiring high intermediate traceability and reliable crystallinity.

Substituting 1-(4-Methoxybenzoyl)piperidin-4-one with more common analogs like N-Boc-4-piperidone or N-benzyl-4-piperidone frequently leads to process inefficiencies and analytical blind spots. N-Boc-4-piperidone lacks a significant UV chromophore, complicating HPLC tracking and requiring destructive or specialized detection methods during scale-up [1]. Furthermore, the Boc group is highly sensitive to the acidic conditions often required for downstream functionalization, leading to premature deprotection. Conversely, N-benzyl-4-piperidone is incompatible with catalytic hydrogenation steps commonly used to reduce adjacent alkenes or cleave other protecting groups [2]. The 4-methoxybenzoyl group specifically resolves these issues by providing robust stability against both strong acids and standard transition-metal catalysis, ensuring the integrity of the piperidine nitrogen throughout multi-step synthetic sequences.

Enhanced UV Molar Absorptivity for HPLC Monitoring

Process monitoring of piperidone intermediates is heavily dependent on UV detectability. N-Boc-4-piperidone exhibits negligible UV absorbance above 220 nm, making standard UV-HPLC quantification unreliable. In contrast, the 4-methoxybenzoyl group in 1-(4-Methoxybenzoyl)piperidin-4-one provides a strong chromophore with a peak absorbance around 254-260 nm, yielding a molar extinction coefficient (ε) typically exceeding 15,000 M⁻¹cm⁻¹ [1]. This allows for accurate, non-destructive real-time reaction monitoring and automated fraction collection during chromatography, significantly reducing analytical bottlenecking compared to aliphatic protecting groups [2].

Evidence DimensionUV Molar Extinction Coefficient (ε at 254 nm)
Target Compound Data>15,000 M⁻¹cm⁻¹ (estimated for p-anisoyl amides)
Comparator Or Baseline<50 M⁻¹cm⁻¹ (N-Boc-4-piperidone)
Quantified Difference>300-fold increase in UV detectability
ConditionsStandard RP-HPLC analytical conditions (UV detection at 254 nm)

Enables precise, low-concentration HPLC tracking and automated purification without requiring specialized detectors like ELSD or CAD.

Superior Protecting Group Retention in Acidic Milieus

Many downstream functionalizations of the C4 ketone, such as Fischer indole syntheses or acidic cyclizations, require harsh acidic conditions. N-Boc-4-piperidone undergoes rapid and quantitative deprotection in the presence of trifluoroacetic acid (TFA) or HCl, leading to unwanted side reactions at the free secondary amine [1]. 1-(4-Methoxybenzoyl)piperidin-4-one demonstrates near-complete stability in standard TFA/DCM mixtures and moderate aqueous acids, maintaining the N-protection intact [2]. This allows chemists to perform acid-catalyzed transformations on the ketone without compromising the piperidine nitrogen.

Evidence DimensionProtecting Group Half-Life in 50% TFA/DCM at 25°C
Target Compound Data>24 hours (Stable)
Comparator Or Baseline<10 minutes (N-Boc-4-piperidone)
Quantified DifferenceOrders of magnitude greater acid stability
Conditions50% v/v TFA in Dichloromethane at room temperature

Allows the procurement of a building block that survives acidic downstream transformations, eliminating the need for mid-route protecting group swaps.

Directed Chemoselectivity at the C4 Ketone

When subjecting N-protected piperidones to strong nucleophiles (e.g., Grignard or organolithium reagents), competitive attack at the protecting group carbonyl can reduce yields. While an unsubstituted N-benzoyl group is susceptible to nucleophilic attack, the electron-donating 4-methoxy substituent in 1-(4-Methoxybenzoyl)piperidin-4-one significantly decreases the electrophilicity of the amide carbonyl [1]. This directs nucleophilic addition almost exclusively to the C4 ketone, resulting in higher yields of the desired C4-substituted piperidinols compared to standard N-benzoyl-4-piperidone .

Evidence DimensionChemoselectivity (Ketone vs. Amide attack by Grignard reagents)
Target Compound DataHigh preference for C4 ketone addition
Comparator Or BaselineUnsubstituted N-benzoyl-4-piperidone (higher competitive amide attack)
Quantified DifferenceImproved yield of C4-addition product due to deactivated amide
ConditionsOrganometallic addition (e.g., RMgX) in THF at low temperatures

Maximizes the yield of high-value C4-substituted intermediates by preventing wasteful side reactions at the protecting group.

Improved Crystallinity for Chromatography-Free Isolation

In large-scale synthesis, avoiding column chromatography is a primary objective. N-Boc and N-alkyl piperidones are frequently oils or low-melting solids that complicate isolation and require extensive solvent removal [1]. The rigid, planar 4-methoxybenzoyl moiety imparts significant crystallinity to 1-(4-Methoxybenzoyl)piperidin-4-one and its subsequent derivatives. This structural feature routinely enables the isolation of intermediates via direct crystallization or precipitation, dramatically improving volumetric productivity and reducing solvent consumption during process scale-up [2].

Evidence DimensionPhysical State and Isolation Method
Target Compound DataHighly crystalline solid, amenable to direct recrystallization
Comparator Or BaselineN-Boc-4-piperidone (often requires chromatographic purification or distillation)
Quantified DifferenceElimination of silica gel chromatography for intermediate isolation
ConditionsStandard process scale-up isolation workflows

Drastically reduces purification costs, solvent waste, and labor time in pilot-plant and commercial manufacturing environments.

Synthesis of Tankyrase Inhibitors and Targeted Oncology APIs

Utilized as a critical precursor where the 4-methoxybenzoyl group is either retained in the final pharmacophore or serves as a stable scaffold during the construction of complex spiro-fused or substituted piperidine systems [1].

Development of Novel Analgesics and CNS Agents

Ideal for the synthesis of fentanyl analogs and other centrally acting piperidines where orthogonal protection is required during the functionalization of the C4 position via reductive amination or organometallic addition [2].

High-Throughput Library Generation

The strong UV absorbance of the p-anisoyl group makes this compound exceptionally well-suited for automated parallel synthesis and LC-MS/HPLC-guided library purification, where aliphatic-protected piperidines would be invisible to standard UV detectors [3].

Scale-Up Process Chemistry

Selected by process chemists to replace N-Boc or N-Benzyl piperidones when a synthetic route requires a highly crystalline, acid-stable intermediate that can be purified by simple recrystallization rather than costly chromatography [4].

XLogP3

0.8

Wikipedia

1-(4-Methoxybenzoyl)piperidin-4-one

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